molecular formula C7H11NO4 B2763618 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid CAS No. 2445793-09-7

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2763618
CAS No.: 2445793-09-7
M. Wt: 173.168
InChI Key: XMOCFAQTUUKSQZ-UHFFFAOYSA-N
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Description

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid (CID 155821372) is a cyclobutane-based carboxylic acid of significant interest in modern organic and medicinal chemistry research . Its structure, featuring a carboxylic acid group and a nitroethyl substituent on a single carbon atom of the cyclobutane ring, makes it a valuable, multifunctional synthetic building block. Researchers utilize this compound as a key precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceutical candidates. Substituted cyclobutane carboxylic acids are recognized as important scaffolds in drug discovery, with documented research into their application for developing antiviral agents, including those active against influenza . Furthermore, recent advances in synthetic methodology highlight the relevance of α-substituted cyclobutane carboxylic acids in enantioselective C-H functionalization, providing access to small-membered rings with valuable all-carbon quaternary centers that are otherwise difficult to prepare . The carboxylic acid moiety allows for further derivatization into various functional groups, such as amides or alcohols, enabling researchers to explore new chemical space and create analogs of bioactive compounds . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-(2-nitroethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)7(2-1-3-7)4-5-8(11)12/h1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOCFAQTUUKSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid typically involves the nitration of cyclobutane derivatives followed by carboxylation

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The nitroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular pathways and biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclobutane Carboxylic Acids

Structural and Physicochemical Comparisons

The table below summarizes key structural and molecular features of 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid and its analogs:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound* C₇H₁₁NO₄ -CH₂CH₂NO₂ ~189.15 High polarity; potential intermediate in pharmaceuticals or explosives -
1-(2-Chloroethyl)cyclobutane-1-carboxylic acid C₇H₁₁ClO₂ -CH₂CH₂Cl 170.62 Moderate acidity; halogenated analog for cross-coupling reactions
1-Ethynylcyclobutane-1-carboxylic acid C₇H₈O₂ -C≡CH 136.14 Rigid structure; applications in peptide stapling or materials science
1-(Oxan-2-yl)cyclobutane-1-carboxylic acid C₁₀H₁₆O₃ -O-linked tetrahydropyran 184.24 Enhanced solubility; possible use in drug delivery systems
1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid C₁₂H₁₃BrO₂ Aromatic bromophenyl 269.13 Bulky substituent; potential bioactive scaffold
1-(sec-Butyl)cyclobutane-1-carboxylic acid C₉H₁₆O₂ Branched alkyl (-CH(CH₂)CH₂CH₃) 156.22 Lipophilic; intermediate in organic synthesis

*Estimated properties based on analogs.

Key Observations:
  • Substituent Effects : The nitroethyl group imparts higher polarity and acidity compared to alkyl (e.g., sec-butyl) or halogenated (e.g., chloroethyl) analogs. This is due to the nitro group’s strong electron-withdrawing capability, which stabilizes the deprotonated carboxylate .
  • In contrast, smaller groups like ethynyl () maintain ring strain, favoring applications in rigid molecular architectures.
  • Solubility Trends : The oxan-2-yl derivative () exhibits improved aqueous solubility due to the oxygen-rich tetrahydropyran group, whereas sec-butyl analogs () are more lipophilic.

Biological Activity

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid (CAS No. 2445793-09-7) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a nitroethyl group and a carboxylic acid moiety. The presence of the nitro group is significant as it may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth, although specific MIC values have yet to be standardized across studies.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that derivatives of nitroalkanes, including this compound, can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have shown micromolar activity against multiple cancer cell lines such as HeLa and A549 .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Nitro compounds are known to generate ROS, which can lead to oxidative stress in cells, ultimately causing cell death.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cell signaling pathways, modulating their activity and leading to apoptosis in cancer cells .

Study on Anticancer Activity

A study focused on the synthesis and evaluation of various nitroalkane derivatives highlighted the potential of this compound in inducing apoptosis in resistant cancer cell lines. The results indicated that compounds with similar structural features could effectively target pathways involved in cell survival .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that the compound exhibited varying degrees of inhibition depending on the bacterial strain, warranting further exploration into its structure-activity relationship.

Q & A

Q. What are the established synthetic routes for 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis, followed by functionalization. For the nitroethyl group, a Michael addition or nitroalkane alkylation can be employed. Reaction optimization includes:

  • Catalysts : Transition metals (e.g., Pd for cross-coupling) or organocatalysts improve regioselectivity .
  • Temperature : Lower temperatures (0–25°C) reduce side reactions like decarboxylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity .
    Key Data :
StepReagents/ConditionsYield (%)Purity (%)
Cyclobutane Formation[2+2] Photocycloaddition, UV light45–6085–90
Nitroethyl AdditionNitroethane, K₂CO₃, DMF, 80°C30–4075–85

Q. How does the nitroethyl substituent influence the compound’s acidity compared to other cyclobutane-carboxylic acids?

Methodological Answer: The electron-withdrawing nitro group increases carboxylic acid acidity by stabilizing the conjugate base. This can be quantified via:

  • pKa Measurement : Titration in aqueous/organic solvents (e.g., DMSO-water) .
  • Computational Analysis : Density Functional Theory (DFT) calculates charge distribution and resonance effects .
    Comparison with Analogues :
CompoundSubstituentpKa
This compoundNitroethyl~2.5
1-(2-Methoxyethyl)cyclobutane-1-carboxylic acidMethoxyethyl~4.2
1-Aminocyclobutane-1-carboxylic acidAmino~5.8

Q. What spectroscopic techniques are optimal for characterizing this compound, and what key signatures are expected?

Methodological Answer:

  • NMR :
    • ¹H NMR : Cyclobutane protons (δ 2.5–3.5 ppm, multiplet), nitroethyl CH₂ (δ 4.2–4.5 ppm) .
    • ¹³C NMR : Carboxylic acid carbonyl (δ 170–175 ppm), cyclobutane carbons (δ 25–35 ppm) .
  • IR : Strong C=O stretch (~1700 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 215 (C₉H₁₃NO₄⁺) with fragmentation at the cyclobutane ring .

Advanced Research Questions

Q. What reaction mechanisms govern the decarboxylation of this compound under thermal stress?

Methodological Answer: Decarboxylation proceeds via a six-membered cyclic transition state, where the nitro group stabilizes the developing negative charge. Key steps:

Proton Transfer : Carboxylic acid proton shifts to β-carbon.

CO₂ Release : Cyclobutane ring strain accelerates CO₂ elimination.
Experimental Validation :

  • Kinetic Studies : Monitor CO₂ evolution via gas chromatography at 100–150°C .
  • Isotopic Labeling : ¹³C-labeled carboxylic acid confirms mechanistic pathway .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Simulations : Use software (AutoDock Vina) to model binding to active sites (e.g., cyclooxygenase-2) .
  • Molecular Dynamics (MD) : Simulate conformational stability of the nitroethyl group in hydrophobic pockets .
    Key Findings :
TargetBinding Affinity (ΔG, kcal/mol)Key Interactions
COX-2-8.2H-bond (carboxylic acid), van der Waals (nitroethyl)
GABA Receptor-6.5π-Stacking (cyclobutane), electrostatic (NO₂)

Q. How do structural modifications (e.g., substituent position) resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies arise from stereochemical or regiochemical variations. Strategies include:

  • Stereoselective Synthesis : Chiral catalysts (e.g., Jacobsen’s catalyst) control nitroethyl orientation .
  • SAR Studies : Compare analogues (e.g., 1-(3-nitropropyl) vs. 2-nitroethyl) in bioassays .
    Data Reconciliation Example :
CompoundIC₅₀ (COX-2 Inhibition, μM)Notes
1-(2-Nitroethyl)12.3 ± 1.2Optimal steric fit
1-(3-Nitropropyl)45.7 ± 3.1Poor alignment in active site

Safety and Stability Considerations

Q. What precautions are critical when handling this compound, given limited toxicological data?

Methodological Answer:

  • PPE : Nitrile gloves, respirator (for dust), and fume hood use .
  • Decomposition : Avoid strong oxidizers (risk of exothermic NOx release) .

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